Structural Differentiation: The Unique Convergence of 6-Ethynyl and N-Methyl Substitutions on the Quinoline Core
6-Ethynyl-N-methylquinolin-2-amine uniquely combines two critical structural motifs found in bioactive quinoline derivatives: an ethynyl group at the 6-position and a methylated amine at the 2-position. This contrasts with close analogs that possess only one of these features. N-methylquinolin-2-amine (CID 12548157) lacks the 6-ethynyl moiety, while 6-ethynylquinoline (CID 12678060) lacks the N-methyl group [1]. This specific combination creates a distinct molecular scaffold that is essential for structure-activity relationship (SAR) studies aimed at optimizing both target engagement and pharmacokinetic properties.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 6-Ethynyl group present; N-methyl group present (C12H10N2) |
| Comparator Or Baseline | N-methylquinolin-2-amine (CID 12548157): No 6-ethynyl group (C10H10N2); 6-ethynylquinoline (CID 12678060): No N-methyl group (C11H7N) |
| Quantified Difference | Simultaneous presence of both 6-ethynyl and N-methyl substituents; molecular weight difference of +24.02 Da vs. N-methylquinolin-2-amine and +29.04 Da vs. 6-ethynylquinoline. |
| Conditions | Structural analysis based on PubChem chemical structure data. |
Why This Matters
This unique scaffold enables orthogonal chemical derivatization (e.g., via Sonogashira coupling at the ethynyl group) and provides a distinct pharmacophore for exploring kinase inhibition, which is not possible with mono-substituted analogs.
- [1] PubChem. (2025). Chemical Structures and Molecular Formulas for CID 118798815 (6-Ethynyl-N-methylquinolin-2-amine), CID 12548157 (N-Methylquinolin-2-amine), and CID 12678060 (6-Ethynylquinoline). National Library of Medicine. View Source
